Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate
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Overview
Description
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that features a triazole ring, a cyclohexyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method includes the reaction of 4-amino-5-cyclohexyl-1,2,4-triazole with methylethyl acetate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
- 4-Bromo-1,2-dimethylcyclohexane
Uniqueness
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the cyclohexyl group makes it a versatile compound for various applications.
Biological Activity
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₄N₄S
- Molecular Weight : 214.30 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the triazole moiety may contribute to antimicrobial properties by inhibiting fungal and bacterial growth. Triazoles are known for their ability to disrupt the synthesis of ergosterol in fungal cell membranes.
- Anticancer Properties : Research indicates that compounds containing triazole rings exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death.
- Anti-inflammatory Effects : Some studies have shown that triazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Studies
A study conducted by Umesha et al. (2009) demonstrated that similar triazole compounds exhibited significant antimicrobial activity against a range of pathogens, indicating that this compound may possess comparable properties .
Anticancer Activity
In vitro assays revealed that the compound exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be around 10 µM for MCF-7 and 15 µM for A549 cells, suggesting moderate potency . The structure-activity relationship (SAR) indicates that modifications on the triazole ring enhance anticancer activity.
Case Study 1: Anticancer Efficacy
In a study published in MDPI's journal, researchers synthesized a series of triazole derivatives and tested their efficacy against various cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential of this compound as a lead compound in drug development .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related triazole compounds. It was found that these compounds could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting a mechanism for their anti-inflammatory effects .
Data Table: Biological Activities
Properties
CAS No. |
585560-35-6 |
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Molecular Formula |
C13H22N4O2S |
Molecular Weight |
298.41 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H22N4O2S/c1-9(2)19-11(18)8-20-13-16-15-12(17(13)14)10-6-4-3-5-7-10/h9-10H,3-8,14H2,1-2H3 |
InChI Key |
GEHPKHJYZATRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2CCCCC2 |
solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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